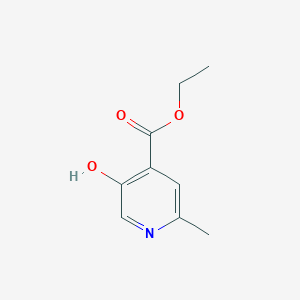

Ethyl 5-hydroxy-2-methylisonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 5-hydroxy-2-methylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h4-5,11H,3H2,1-2H3 |

InChI Key |

YOTKSCAOAOTFOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC(=C1)C)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Ethyl 5 Hydroxy 2 Methylisonicotinate

Direct Synthetic Routes

Direct routes aim to assemble the core pyridine (B92270) structure with the desired substitution pattern in a single or few steps. One notable strategy involves the cycloaddition reaction of oxazole (B20620) derivatives.

Synthesis via Reactions Involving Oxazole Derivatives and Acrylates

The reaction of oxazoles with dienophiles, such as acrylates, represents a powerful method for the synthesis of substituted pyridines through a hetero-Diels-Alder reaction. researchgate.netsemanticscholar.orgresearchgate.netnih.gov In this approach, the oxazole acts as the diene component. The initial [4+2] cycloaddition adduct is often unstable and undergoes a subsequent rearrangement, typically involving the loss of a small molecule like water or an alcohol, to afford the aromatic pyridine ring. researchgate.net

| Reactant Type | Role in Reaction | Potential Substituents for Target Synthesis |

| Oxazole Derivative | Diene | A 2-methyl-oxazole with a substituent at the 5-position that can be converted to a hydroxyl group. |

| Acrylate (B77674) Derivative | Dienophile | Ethyl acrylate or a related derivative that provides the ester functionality at the 4-position. |

Related Synthetic Approaches for Substituted Isonicotinates and Pyridines

In cases where direct synthesis is not optimal, related synthetic approaches involving the modification of existing structures are employed. These include the esterification of a pre-formed isonicotinic acid core and various strategies for the initial formation of the pyridine ring.

Esterification of Isonicotinic Acid Derivatives

The formation of the ethyl ester group of the target molecule can be achieved through the esterification of the corresponding carboxylic acid, 5-hydroxy-2-methylisonicotinic acid. Several standard esterification methods are applicable.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This equilibrium-driven process typically involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, often by azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, dicyclohexylcarbodiimide (DCC) mediated esterification , often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for forming esters at room temperature. orgsyn.orgorganic-chemistry.org This method is particularly useful for substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

| Esterification Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | 5-hydroxy-2-methylisonicotinic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, often with removal of water masterorganicchemistry.commasterorganicchemistry.com |

| DCC/DMAP Coupling | 5-hydroxy-2-methylisonicotinic acid, Ethanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature in an aprotic solvent like dichloromethane (B109758) orgsyn.orgorganic-chemistry.org |

Pyridine Ring Formation Strategies Applicable to Substituted Isonicotinates

The synthesis of the core substituted pyridine ring of isonicotinates can be accomplished through various classical and modern organic reactions. These methods build the heterocyclic ring from acyclic precursors.

Condensation reactions are a cornerstone of pyridine synthesis, typically involving the reaction of carbonyl compounds with an amine source. acsgcipr.orgnih.govbaranlab.org

Hantzsch Pyridine Synthesis : This multicomponent reaction traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. acsgcipr.org This method leads to a dihydropyridine (B1217469) intermediate which is subsequently oxidized to the aromatic pyridine. Modifications of this synthesis allow for the preparation of asymmetrically substituted pyridines. baranlab.org

Bohlmann-Rahtz Pyridine Synthesis : This method provides a route to substituted pyridines by reacting an enamine with a propargyl ketone. researchgate.net It is an efficient technique for creating trisubstituted pyridines.

Kröhnke Pyridine Synthesis : This approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. researchgate.net

These condensation strategies offer a high degree of flexibility in introducing various substituents onto the pyridine ring. acsgcipr.orgacs.org

Biomimetic synthesis seeks to replicate in the laboratory the plausible biosynthetic pathways of natural products. Many alkaloids containing a pyridine or piperidine (B6355638) ring are derived from precursors like lysine. iupac.orgwiley-vch.de The in-situ generation of reactive iminium or enamine intermediates from precursors like Δ¹-piperideine is central to these biomimetic strategies. wiley-vch.de These intermediates can then undergo reactions such as Mannich-type condensations to construct complex alkaloidal frameworks.

While not a direct route to simple substituted isonicotinates, these principles can inspire synthetic strategies. For instance, a biomimetic approach to a substituted pyridine might involve the condensation of bio-inspired building blocks that mimic the reactivity of natural precursors. iupac.orgtau.ac.ilscispace.com The formation of the pyridine ring in some natural products is also known to occur through enzymatic or non-enzymatic cycloaddition reactions, such as hetero-Diels-Alder reactions, which are catalyzed by so-called Diels-Alderases in nature. nih.gov

Derivatization of Precursor Isonicotinates

A plausible and effective route for the synthesis of ethyl 5-hydroxy-2-methylisonicotinate involves a multi-step process starting from a suitable isonicotinate (B8489971) precursor. One such strategic precursor is ethyl 5-amino-2-methylisonicotinate. The synthetic transformation hinges on the conversion of the amino group to a hydroxyl group via a diazotization reaction followed by a copper-catalyzed hydroxylation, a process known as the Sandmeyer reaction. wikipedia.orglscollege.ac.in

Diazotization of Ethyl 5-amino-2-methylisonicotinate: The precursor, ethyl 5-amino-2-methylisonicotinate, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.

Hydroxylation via Sandmeyer-type Reaction: The freshly prepared diazonium salt is then introduced into a solution containing a copper(I) catalyst, such as copper(I) oxide (Cu₂O) or copper(I) sulfate, in an aqueous medium. lscollege.ac.in The copper catalyst facilitates the decomposition of the diazonium salt with the evolution of nitrogen gas and the introduction of a hydroxyl group onto the pyridine ring at the 5-position, yielding the desired product, this compound.

This derivatization approach is advantageous as it allows for the regioselective introduction of the hydroxyl group at a specific position on the pyridine ring, dictated by the location of the amino group in the precursor.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound via the derivatization of ethyl 5-amino-2-methylisonicotinate are highly dependent on the careful optimization of several reaction parameters. Key variables in both the diazotization and the subsequent hydroxylation steps must be fine-tuned to maximize product formation and minimize the occurrence of side reactions.

Diazotization Step Optimization:

The formation of the diazonium salt is a critical step, and its success is influenced by factors such as temperature, acid concentration, and the rate of addition of sodium nitrite.

| Parameter | Condition Range | Effect on Yield |

|---|---|---|

| Temperature | -5°C to 10°C | Lower temperatures (0-5°C) are optimal to ensure the stability of the diazonium salt. Higher temperatures can lead to premature decomposition and reduced yields. |

| Acid Concentration | 2.5 to 4.0 equivalents | A sufficient excess of acid is necessary to fully protonate the amino group and generate nitrous acid. However, excessively high concentrations can lead to unwanted side reactions. |

| Sodium Nitrite Addition | Slow, dropwise | Slow addition of the sodium nitrite solution helps to maintain a low, steady concentration of nitrous acid, preventing side reactions and ensuring controlled formation of the diazonium salt. |

Hydroxylation Step Optimization:

The copper-catalyzed hydroxylation is the final and yield-determining step. The choice of catalyst, temperature, and reaction time are crucial for achieving a high yield of the desired product.

| Parameter | Condition Range | Effect on Yield |

|---|---|---|

| Copper(I) Catalyst | Cu₂O, CuSO₄ | Copper(I) oxide is often a preferred catalyst for Sandmeyer hydroxylations, generally providing good yields. lscollege.ac.in The catalyst loading is also a key parameter to optimize. |

| Temperature | Room temperature to 80°C | The optimal temperature for the decomposition of the diazonium salt and subsequent hydroxylation can vary. It is often necessary to gently heat the reaction mixture to drive the reaction to completion, but excessive heat can promote the formation of byproducts. |

| Reaction Time | 1 to 6 hours | The reaction time needs to be sufficient to ensure complete conversion of the diazonium salt. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. |

Iii. Chemical Reactivity and Derivatization Strategies

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity towards both electrophiles and nucleophiles.

In general, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. wikipedia.org Furthermore, under the often acidic conditions of EAS reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation. wikipedia.org

| Position | Activating/Deactivating Influences | Predicted Reactivity towards Electrophiles |

| C3 | Ortho to -CH₃, Para to -OH | Potentially most favorable site for substitution |

| C6 | Ortho to -OH | Favorable site for substitution |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. chemistry-online.comstackexchange.comquimicaorganica.org In these positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com For Ethyl 5-hydroxy-2-methylisonicotinate, the C2 and C6 positions are particularly activated towards nucleophilic attack.

A classic example of such a reaction is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the C2 or C6 position, using sodium amide. chemistry-online.com Conceptually, this compound could undergo nucleophilic substitution at the C6 position, provided a suitable leaving group is present or under conditions that favor hydride displacement. The presence of the electron-withdrawing ester group at C4 further enhances the electrophilicity of the ring, potentially facilitating such attacks.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species that can then react with various electrophiles. wikipedia.orgbaranlab.org

In the case of this compound, the hydroxyl group can act as a directing group after deprotonation to an alkoxide. This would direct the metalation to the C6 position. This strategy would allow for the introduction of a wide range of functional groups at this specific position, offering a reliable method for regioselective derivatization.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a key site for functionalization, allowing for a variety of transformations.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions. These reactions involve the nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon atom.

O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This can then react with various alkylating agents, such as alkyl halides or sulfates, to form ethers. The choice of base and reaction conditions can influence the competition between O-alkylation and potential N-alkylation of the pyridine ring, although O-alkylation is generally favored for 3- and 5-hydroxypyridines. nih.govacs.org

O-Acylation: The hydroxyl group can be acylated to form esters using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine. nih.gov This reaction is a common method for protecting the hydroxyl group or for modifying the biological activity of the molecule.

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide (R-X), Base | 5-Alkoxy-2-methylisonicotinate |

| O-Acylation | Acyl chloride (R-COCl), Base | 5-Acyloxy-2-methylisonicotinate |

Modifications at the Ester Moiety

The ethyl ester at the C4 position provides another handle for chemical modification, allowing for the synthesis of a range of derivatives.

Common transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative can then serve as a precursor for other functional groups.

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require heating or catalysis.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with another alkyl group.

These transformations allow for the introduction of diverse functionalities at the C4 position, further expanding the chemical space accessible from this compound.

Advanced Derivatization for Enhanced Functionalization

The introduction of halogens (F, Cl, Br, I) or other heteroatoms onto the pyridine ring of this compound can significantly alter its electronic properties and provide a handle for further synthetic transformations, such as cross-coupling reactions. A key strategy for achieving this is through decarboxylative halogenation. acs.orgnih.gov

This method involves a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 5-hydroxy-2-methylisonicotinic acid, as described in section 3.3.1.

Halodecarboxylation: The resulting carboxylic acid is then subjected to conditions that promote the replacement of the carboxyl group with a halogen atom. nih.gov This transformation allows for the introduction of a halogen at the C4 position of the pyridine ring.

Various reagents can be employed for halodecarboxylation. For instance, the Hunsdiecker reaction traditionally uses silver salts of carboxylic acids with bromine. nih.gov More modern methods offer milder conditions and broader substrate scope, applicable to heteroaromatic carboxylic acids. nih.govrsc.org These reactions allow for the conversion of relatively inexpensive carboxylic acids into valuable organic halides. acs.org This approach is advantageous as it provides a regioselective method for halogenating the pyridine ring at the position of the original ester, which might be difficult to achieve through direct electrophilic halogenation due to the directing effects of the existing hydroxyl and methyl substituents.

Potential Halogenation Strategies

| Strategy | Position of Halogenation | Precursor Molecule | Key Advantage |

| Decarboxylative Halogenation | C4 | 5-hydroxy-2-methylisonicotinic acid | Regioselective introduction of halogen at C4. acs.org |

| Electrophilic Halogenation | C3 or C6 (Conceptual) | This compound | Direct functionalization of the pyridine ring. |

The side chains of this compound—the C2-methyl group and the C5-hydroxyl group—offer additional sites for chemical modification to create a diverse range of derivatives.

Reactions at the C2-Methyl Group: The methyl group on the pyridine ring is analogous to a benzylic position, and its protons are somewhat acidic, allowing for a variety of transformations.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidizing agent and reaction conditions, it can be converted into a hydroxymethyl group (-CH₂OH), a formyl group (-CHO), or a carboxylic acid group (-COOH). For example, potassium permanganate (B83412) has been used to oxidize methyl groups on pyridine rings to carboxylic acids. chemicalbook.com The introduction of a formyl group would yield a derivative like 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid. nih.gov

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a halomethyl group (-CH₂X), which is a versatile intermediate for subsequent nucleophilic substitution reactions.

Reactions at the C5-Hydroxyl Group: The phenolic hydroxyl group is a highly versatile functional group.

O-Alkylation/O-Acylation: The hydroxyl group can be readily converted into an ether or an ester through Williamson ether synthesis or reaction with an acyl chloride/anhydride (B1165640), respectively. This can be used to install a variety of functional groups or to act as a protecting group during other synthetic steps.

Tautomerism: The 5-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer. youtube.com This tautomerism can influence the molecule's reactivity, particularly in electrophilic substitution reactions, and is an important consideration in its chemical behavior. youtube.comunipd.it The position of the equilibrium can be influenced by substituents and the solvent. youtube.com

Iv. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for Ethyl 5-hydroxy-2-methylisonicotinate is not available in the searched resources. This analysis would typically reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR data for this compound could not be found. This technique is used to determine the number of different types of carbon atoms in a molecule and their electronic environments.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

No data from two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) were available for this compound. These advanced techniques are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguous structural elucidation.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for this compound is not documented in the available literature. This soft ionization technique is typically used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS data, which provides the exact mass of the molecule with high precision, could not be located for this compound. This information is vital for determining the elemental formula of the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the compound.

Key expected vibrational modes would include:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group. The broadness of this peak would suggest the presence of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be anticipated around 1700-1730 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group would likely result in two bands, one asymmetric and one symmetric, in the 1000-1300 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy would be crucial for a complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Pyridine Ring | Aromatic C-H Stretch | 3000-3100 |

| Methyl/Ethyl (-CH₃, -C₂H₅) | Aliphatic C-H Stretch | 2850-3000 |

| Ester (-COOC₂H₅) | C=O Stretch | 1700-1730 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Ester (-COOC₂H₅) | C-O Stretch | 1000-1300 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly useful for probing the π-electron system of the pyridine ring.

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent such as ethanol (B145695) or methanol, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The position and intensity of these absorption maxima can be influenced by the nature of the solvent and the substituents on the pyridine ring.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Excitation of π electrons in the pyridine ring | 200-300 |

| n → π* | Excitation of non-bonding electrons | >300 |

Note: The data in this table is based on typical electronic transitions for substituted pyridine compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information at the atomic level.

Should a suitable crystal be obtained, this technique would allow for the unambiguous determination of:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and potentially the pyridine nitrogen or ester carbonyl) and π-π stacking interactions between the pyridine rings.

Tautomeric Form: It would definitively establish the tautomeric form present in the solid state (i.e., the hydroxypyridine versus the pyridone form).

While specific crystallographic data for this compound is not available in the reviewed literature, the data obtained from such an analysis would be presented in a standardized format, including crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between three bonded atoms (in degrees). |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-π stacking. |

Note: This table outlines the type of data that would be generated from an X-ray crystallographic study.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems. These calculations can determine a molecule's electronic structure, geometry, and various spectroscopic and thermodynamic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. nih.gov For a molecule such as Ethyl 5-hydroxy-2-methylisonicotinate, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Commonly, a hybrid functional like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) is used to perform these calculations. researchgate.netnih.gov The output of these calculations provides a detailed picture of the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies nucleophilic and electrophilic sites on the molecule. nih.gov |

Note: This table describes the types of data generated from DFT studies; specific values for this compound are not available in the cited literature.

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. nih.gov Methods like AM1 are computationally less demanding than DFT, making them suitable for preliminary conformational analysis and reactivity prediction, especially for larger molecules. nih.gov

These methods can be used to quickly scan the potential energy surface of this compound to identify low-energy conformers, which can then be subjected to more accurate DFT calculations for refinement. While less precise, they provide valuable qualitative insights into the molecule's flexibility and the relative stability of its different spatial arrangements. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. This includes conformational analysis and molecular dynamics simulations to explore how a molecule moves over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, which has rotatable bonds in its ethyl ester group, multiple conformers can exist.

Computational methods are used to construct a potential energy surface (PES), or energy landscape, by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. nih.gov The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers for interconversion. researchgate.netnih.gov Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. researchgate.net

Theoretical Prediction of Chemical Reactivity

Theoretical methods are invaluable for predicting where and how a molecule is likely to react. This is often achieved by analyzing the molecule's frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. dntb.gov.ua A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Source: Formulas and descriptions are based on general principles of conceptual DFT. mdpi.com

By analyzing the distribution of the HOMO and LUMO across the structure of this compound, researchers can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Reactivity Indices and Electrophilic/Nucleophilic Sites

Computational and theoretical chemistry studies are pivotal in elucidating the electronic structure and reactivity of molecules. While specific comprehensive theoretical investigations on this compound are not extensively documented in publicly available literature, the reactivity of pyridine (B92270) derivatives is a well-explored area. By examining analogous compounds, a clear framework for understanding the potential reactive behavior of this compound can be established. Methodologies such as Density Functional Theory (DFT) are commonly employed to predict molecular properties and reactivity.

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

From the energies of these frontier orbitals, several key reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating how easily the electron cloud can be polarized.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. mdpi.com

The following table presents representative reactivity descriptors calculated for a related compound, ethyl 5-amino-2-bromoisonicotinate, which can serve as an illustrative example of the type of data generated in such computational studies. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2700 |

| ELUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

| Ionization Energy (I) | 6.2700 |

| Electron Affinity (A) | 2.1769 |

| Electronegativity (χ) | 4.2234 |

| Chemical Hardness (η) | 2.0465 |

| Chemical Potential (μ) | -4.2234 |

| Electrophilicity Index (ω) | 4.3580 |

| Chemical Softness (S) | 0.2440 eV-1 |

In addition to these global reactivity indices, computational studies identify specific electrophilic and nucleophilic sites within a molecule. This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions. nih.govasrjetsjournal.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions with negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the pyridine ring, would be expected to be regions of negative potential, making them likely sites for electrophilic interaction. The hydrogen of the hydroxyl group and the carbon atoms adjacent to the electronegative atoms would likely exhibit a positive potential, indicating them as potential sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating condensed Fukui functions for each atom, one can distinguish between sites susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). This allows for a precise ranking of the reactivity of different atoms within the molecule.

While a dedicated computational study for this compound is needed for precise data, the established principles of computational chemistry strongly suggest that the molecule possesses distinct electrophilic and nucleophilic centers that govern its chemical behavior.

Vi. Mechanistic Investigations of Reactions Involving Ethyl 5 Hydroxy 2 Methylisonicotinate

Elucidation of Reaction Pathways in Synthesis

While specific, detailed mechanistic studies for the synthesis of Ethyl 5-hydroxy-2-methylisonicotinate are not extensively documented in the literature, a plausible pathway can be conceptualized based on established methods for pyridine (B92270) synthesis, such as the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.orgchemtube3d.comchemeurope.com This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor. chemeurope.com

A conceptual pathway for the formation of this compound could involve a variation of the Hantzsch synthesis. The key steps in this proposed mechanism would likely be:

Knoevenagel Condensation: An initial reaction between an aldehyde and a β-ketoester, such as ethyl acetoacetate (B1235776), to form an α,β-unsaturated carbonyl compound.

Michael Addition: A second molecule of a β-ketoester, or a related enamine, could then undergo a Michael addition to the α,β-unsaturated intermediate.

Cyclization and Dehydration: The resulting intermediate would then cyclize, with the nitrogen donor (e.g., ammonia (B1221849) or an ammonia equivalent) incorporated into the ring. Subsequent dehydration would lead to a dihydropyridine (B1217469) intermediate.

Aromatization: The final step would be the oxidation of the dihydropyridine ring to the aromatic pyridine core, yielding the final product. The driving force for this step is the formation of the stable aromatic ring. wikipedia.org

The specific precursors required to yield the 2-methyl and 5-hydroxy substitution pattern would need to be carefully selected. For instance, the use of ethyl acetoacetate would provide the methyl group at the 2-position and one of the ester groups. The hydroxyl group at the 5-position suggests the use of a starting material with a protected or latent hydroxyl function that is revealed during or after the cyclization.

The following table outlines the conceptual stages of the Hantzsch-type synthesis for a substituted pyridine.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Knoevenagel Condensation | Aldehyde + β-ketoester | α,β-Unsaturated carbonyl |

| 2 | Michael Addition | α,β-Unsaturated carbonyl + Enamine | 1,5-Dicarbonyl compound |

| 3 | Cyclization/Dehydration | 1,5-Dicarbonyl + Ammonia | Dihydropyridine |

| 4 | Oxidation | Dihydropyridine | Aromatic Pyridine |

Mechanistic Analysis of Derivatization Reactions (Conceptual)

The structure of this compound features two primary sites for derivatization: the phenolic hydroxyl group and the ethyl ester. The mechanistic pathways for reactions at these sites are well-established in organic chemistry.

Reactions at the Hydroxyl Group:

Etherification (e.g., Williamson Ether Synthesis): In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide via an SN2 mechanism to form an ether. The reaction rate is dependent on the nature of the alkyl halide and the strength of the base.

Esterification (e.g., Acylation): The hydroxyl group can be acylated using an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine). The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Reactions at the Ethyl Ester Group:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and may require heating. The mechanism involves nucleophilic acyl substitution, where the amine acts as the nucleophile.

Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

The table below summarizes the conceptual mechanistic details of these derivatization reactions.

| Functional Group | Reaction | Reagents | Key Mechanistic Steps |

| Hydroxyl | Etherification | Alkyl halide, Base | Deprotonation, SN2 attack |

| Hydroxyl | Esterification | Acyl chloride/anhydride, Base | Nucleophilic acyl substitution |

| Ethyl Ester | Hydrolysis (Basic) | NaOH or KOH | Nucleophilic acyl substitution |

| Ethyl Ester | Amidation | Amine, Heat | Nucleophilic acyl substitution |

| Ethyl Ester | Reduction | LiAlH4 | Nucleophilic addition of hydride |

Vii. Research Applications and Mechanistic Biological Studies in Vitro and Pre Clinical Focus

Investigation of Enzymatic Inhibition Profiles (in vitro)

A review of scientific literature did not yield specific studies investigating the direct inhibitory potential of Ethyl 5-hydroxy-2-methylisonicotinate against the LpxC or PI3K enzymes. Research in these areas typically focuses on compounds with specific pharmacophores designed to interact with the active sites of these enzymes, and to date, this particular molecule has not been highlighted in dedicated screening or development campaigns for these targets.

UDP-3-0-(R-S-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) Inhibitory Potential

There is currently no published research available that evaluates the inhibitory activity of this compound against the bacterial enzyme LpxC. LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a key target for novel antibiotics. nih.govbiorxiv.org Inhibitors of LpxC often feature a hydroxamate or other zinc-binding group to chelate the catalytic zinc ion in the enzyme's active site. nih.govnih.gov Without such a feature or specific structural resemblance to known inhibitors, this compound has not been identified as a primary candidate for LpxC inhibition.

PI3K Inhibitory Potential

Similarly, there are no specific studies in the available scientific literature that report on the Phosphatidylinositol 3-kinase (PI3K) inhibitory potential of this compound. The PI3K signaling pathway is critical in cell growth, proliferation, and survival, and its aberrant activation is linked to many forms of cancer. nih.gov The development of PI3K inhibitors is an active area of research, with a focus on molecules that can bind to the ATP-binding pocket of the kinase. nih.govnih.gov The chemical structure of this compound has not been identified in studies targeting this class of enzymes.

In Vitro Cytotoxicity and Antiproliferative Activity against Cell Lines

No specific data from in vitro cytotoxicity or antiproliferative assays against any cell lines for this compound are available in the current body of scientific literature. Therefore, no data table on its cytotoxic effects can be provided.

Modulation of Cellular Pathways (e.g., Cytochrome P450 Enzymes)

The effect of this compound on the modulation of cellular pathways, including the activity of Cytochrome P450 (CYP) enzymes, has not been documented in published research. CYP enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov The potential for a compound to inhibit or induce CYP enzymes is a critical aspect of drug development to avoid adverse drug-drug interactions. nih.gov However, no such investigations have been reported for this specific compound.

Use as a Chemical Building Block in Academic Synthesis

This compound is recognized as a useful chemical intermediate, or building block, in organic synthesis. myskinrecipes.comlifechemicals.com Its structure, which features a substituted pyridine (B92270) ring with both a hydroxyl group and an ethyl ester, provides two reactive sites for further chemical modification. This bifunctionality allows it to be a versatile precursor for the construction of more complex molecular architectures.

Construction of Complex Heterocyclic Scaffolds

The primary application of this compound in academic research is its role in the synthesis of complex heterocyclic scaffolds. myskinrecipes.com Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a majority of pharmaceutical agents. openmedicinalchemistryjournal.com

The reaction of related compounds, such as ethyl aminocrotonates with derivatives of malonic acid, is a known method for preparing substituted 4-hydroxy-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net This highlights the utility of the core pyridinone structure, present in this compound in its tautomeric form, as a key component in building more elaborate ring systems. researchgate.net The hydroxyl group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the extension of the molecular scaffold in multiple directions.

Viii. Future Research Directions

Development of Greener and More Efficient Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally friendly and efficient methods for synthesizing important molecules like Ethyl 5-hydroxy-2-methylisonicotinate. Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research should prioritize the development of "green" synthetic strategies that are both economically viable and environmentally benign.

Key areas of focus for greener synthesis include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of nicotinic acid and its derivatives is a rapidly growing field. These biocatalytic methods often proceed under mild reaction conditions with high selectivity, reducing energy consumption and by-product formation. For instance, nitrilase enzymes have been successfully employed for the hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid, offering a more sustainable alternative to traditional chemical hydrolysis.

Solvent-Free and Aqueous Reactions: The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of water as a benign solvent for the synthesis of pyridine derivatives is a critical area for future investigation.

Renewable Feedstocks: Exploring the use of renewable starting materials to construct the pyridine ring would represent a significant advance in the sustainable production of compounds like this compound.

| Synthetic Approach | Key Advantages |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency |

| Solvent-Free/Aqueous Reactions | Reduced use of hazardous solvents, improved safety profile |

| Renewable Feedstocks | Decreased reliance on fossil fuels, enhanced sustainability |

Exploration of Novel Catalytic Systems for Functionalization

The ability to selectively modify the structure of this compound is crucial for fine-tuning its properties for specific applications. The pyridine ring, while aromatic, has distinct electronic properties that can be exploited for selective functionalization. Future research should focus on the discovery and application of novel catalytic systems to introduce new functional groups at specific positions on the molecule.

Promising areas for catalytic functionalization include:

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring in this compound would open up new avenues for creating a diverse range of derivatives.

Cross-Coupling Reactions: While traditional cross-coupling reactions are well-established, there is a continuous need for more robust and versatile catalytic systems. Research into novel palladium, nickel, or copper-based catalysts could enable more efficient and selective coupling of various groups to the pyridine core, even in the presence of the existing functional groups.

Directed Functionalization: The existing hydroxyl group on the pyridine ring could be utilized as a directing group to guide the functionalization to a specific position. The exploration of catalytic systems that can leverage this directing effect would provide a high degree of control over the regioselectivity of the reaction.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound in different environments is key to predicting its reactivity and interactions with other molecules. Advanced spectroscopic techniques that can probe molecular dynamics on very short timescales will be instrumental in elucidating the intricate processes that govern its behavior.

Future research in this area should employ techniques such as:

Femtosecond Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption and time-resolved photoelectron imaging can provide unprecedented insights into the ultrafast dynamics of excited electronic states. These studies can reveal the pathways and timescales of photophysical and photochemical processes, such as internal conversion and intersystem crossing, which are crucial for understanding the compound's stability and potential applications in photochemistry.

Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes in solution, such as conformational changes, tautomerism, and intermolecular interactions. Advanced NMR techniques, including 2D exchange spectroscopy (EXSY), can be used to measure the rates of these dynamic processes, providing valuable information about the compound's behavior in different solvent environments.

Vibrational Spectroscopy: Time-resolved infrared (TRIR) and Raman spectroscopy can provide structural information about transient species and short-lived intermediates. These techniques can be used to follow the structural evolution of this compound during chemical reactions or after photoexcitation, offering a deeper understanding of reaction mechanisms.

| Spectroscopic Technique | Information Gained |

| Femtosecond Time-Resolved Spectroscopy | Ultrafast excited-state dynamics, photophysical pathways |

| Dynamic NMR Spectroscopy | Conformational changes, tautomerism, intermolecular interactions |

| Time-Resolved Vibrational Spectroscopy | Structural information on transient species and intermediates |

In-depth Theoretical Characterization of Excited States and Photoreactivity

Computational chemistry provides a powerful complement to experimental studies by offering a detailed understanding of the electronic structure and reactivity of molecules. In-depth theoretical characterization of the excited states and photoreactivity of this compound will be crucial for interpreting experimental data and for the rational design of new molecules with tailored photophysical properties.

Future theoretical studies should focus on:

High-Level Ab Initio Calculations: Employing sophisticated quantum chemical methods, such as multireference configuration interaction (MRCI) or equation-of-motion coupled-cluster (EOM-CC), can provide a highly accurate description of the ground and excited electronic states of the molecule. These calculations can predict spectroscopic properties, such as absorption and emission energies, and can help to elucidate the nature of the electronic transitions.

Simulations of Photochemical Reactions: Using computational methods to simulate the pathways of photochemical reactions can provide valuable insights into the mechanisms of these processes. Techniques such as ab initio molecular dynamics (AIMD) can be used to follow the trajectory of the molecule on the excited-state potential energy surface, identifying key intermediates and transition states.

Solvent Effects: The surrounding environment can have a significant impact on the photophysical and photochemical properties of a molecule. Theoretical models that explicitly account for the effects of the solvent, such as quantum mechanics/molecular mechanics (QM/MM) methods, will be essential for accurately predicting the behavior of this compound in solution.

Design of Next-Generation Derivatized Analogues for Targeted Mechanistic Biological Studies

The structural scaffold of this compound makes it an attractive starting point for the design of new molecules with specific biological activities. By systematically modifying its structure and studying the effects of these modifications on its biological activity, it is possible to gain a deeper understanding of the molecular mechanisms underlying its effects. This approach, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery.

Future research in this area should involve:

Rational Drug Design: Utilizing computational tools to design new analogues of this compound that are predicted to have improved binding affinity and selectivity for a specific biological target. This can involve techniques such as molecular docking and molecular dynamics simulations.

Synthesis of Analogue Libraries: The development of efficient and versatile synthetic routes, as discussed in section 8.1, will be crucial for the creation of libraries of derivatized analogues. These libraries can then be screened for their biological activity, providing valuable data for SAR studies.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of fields.

Q & A

Q. How should researchers address missing or conflicting data in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.